2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 5-amino-2-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar structure but lacks the amide and hydroxyl groups.
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO6 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-12-5-4-10(18)8-11(12)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
KVWSTVZNCFZFPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.